2-bromo-5-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
2-bromo-5-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and methoxy groups, and a pyridine ring attached to a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 5-methoxybenzoic acid to obtain 2-bromo-5-methoxybenzoic acid . This intermediate can then be coupled with a pyridine derivative through a series of reactions, including amide bond formation and thiophene ring incorporation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The methoxy and thiophene groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-bromo-5-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers can use this compound to study its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and affecting various biological pathways . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-bromo-5-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide apart is its unique combination of functional groups and structural features. This combination imparts distinct electronic and chemical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-23-15-2-3-17(19)16(7-15)18(22)21-9-12-6-14(10-20-8-12)13-4-5-24-11-13/h2-8,10-11H,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQOPLXFVCXFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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